Sub-Nanomolar TNKS1/2 Potency Differentiates MSC2504877 from First-Generation Tankyrase Inhibitors
MSC2504877 exhibits sub-nanomolar inhibitory potency against tankyrase enzymes. The compound inhibits TNKS1 with an IC50 of 0.6-0.7 nM and TNKS2 with an IC50 of 0.8 nM . This potency profile is substantially more potent than first-generation tankyrase inhibitor XAV-939, which inhibits TNKS1 with an IC50 of 11 nM and TNKS2 with an IC50 of 4 nM [1]. This represents approximately a 15- to 18-fold improvement in potency against TNKS1 and a 5-fold improvement against TNKS2 compared to the widely used reference inhibitor.
| Evidence Dimension | Biochemical inhibition of tankyrase enzymes (IC50) |
|---|---|
| Target Compound Data | TNKS1 IC50 = 0.6-0.7 nM; TNKS2 IC50 = 0.8 nM |
| Comparator Or Baseline | XAV-939: TNKS1 IC50 = 11 nM; TNKS2 IC50 = 4 nM |
| Quantified Difference | MSC2504877 is ~15-18× more potent against TNKS1 and ~5× more potent against TNKS2 |
| Conditions | Biochemical ELISA assay measuring TNKS1/2 autoparylation |
Why This Matters
Higher potency enables lower compound concentrations in assays, reducing the likelihood of off-target effects and compound solubility/precipitation issues during experimental use.
- [1] Huang SM, Mishina YM, Liu S, Cheung A, Stegmeier F, et al. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature. 2009 Oct 1;461(7264):614-20. View Source
